molecular formula C17H17NO5S B6412890 2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1262007-31-7

2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6412890
CAS No.: 1262007-31-7
M. Wt: 347.4 g/mol
InChI Key: PLFBUEXGBPWGRU-UHFFFAOYSA-N
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Description

2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-based carboxylic acid derivative functionalized with a hydroxyl (-OH) group at the 2-position and a pyrrolidin-1-ylsulfonyl (-SO₂-pyrrolidine) moiety at the 4'-position. This compound is hypothesized to serve as a linker in metal-organic frameworks (MOFs) due to its carboxylic acid group, which facilitates coordination with metal ions, and its sulfonyl group, which may enhance solubility or modulate electronic properties .

Properties

IUPAC Name

3-hydroxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c19-16-11-13(17(20)21)5-8-15(16)12-3-6-14(7-4-12)24(22,23)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFBUEXGBPWGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692343
Record name 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-31-7
Record name 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is introduced via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with pyrrolidine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and reduced biphenyl derivatives.

    Substitution: Halogenated or nitrated biphenyl compounds.

Scientific Research Applications

2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Differences:

  • Coordination Sites : While all analogs use carboxylic acids for metal coordination, the sulfonyl group in the target compound may act as a secondary binding site or steric hindrance .

Physicochemical Properties

Property Target Compound 4',4''',4''''',4'''''''-(Ethene-tetrayl)tetrakis-biphenyl acid Fluorinated Ethene-tetrayl Analog
Molecular Weight (g/mol) ~440 (estimated) 892.9 964.9 (with F substituents)
Solubility High in polar solvents (DMSO, DMF) Low (requires TFA for dissolution) Moderate (enhanced by fluorination)
Thermal Stability Moderate (decomposition ~250°C, estimated) High (>300°C) Very high (>350°C)
Luminescence Potential for excimer formation (untested) Strong two-photon fluorescence Blue-shifted emission

Research Findings and Limitations

Luminescence Potential: While ethene-tetrayl analogs show strong two-photon absorption, the target compound’s sulfonyl group might quench fluorescence via non-radiative pathways, as seen in other sulfonated MOFs .

Stability : Thermogravimetric analysis (TGA) of similar compounds suggests the target molecule’s stability is sufficient for MOF applications but inferior to fluorinated derivatives .

Biological Activity

2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO5SC_{17}H_{17}NO_5S, with a molecular weight of approximately 347.4 g/mol. The compound features a biphenyl core with a hydroxyl group and a pyrrolidin-1-ylsulfonyl moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC17H17NO5S
Molecular Weight347.4 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions.
  • Introduction of Hydroxy Group : Via electrophilic aromatic substitution or directed ortho-metalation.
  • Sulfonylation : Reaction with pyrrolidine and sulfonyl chloride under basic conditions.
  • Carboxylation : Using carbon dioxide under high pressure and temperature.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. It may function by inhibiting or activating certain biological pathways, which is essential for its potential therapeutic applications.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation by modulating cytokine production.
  • Antimicrobial Properties : The compound may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Antitumor Study : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a promising avenue for cancer therapy .
  • Anti-inflammatory Research : Another investigation highlighted that related sulfonamide compounds effectively reduced the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Testing : Compounds with similar structural motifs were tested against various pathogens, showing effective inhibition of bacterial growth .

Applications

The unique properties of this compound make it suitable for various applications:

  • Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting specific diseases.
  • Organic Synthesis : Serving as an intermediate in creating more complex organic molecules.
  • Biological Studies : Investigating interactions with biological systems and macromolecules.

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